N6-Isopentenyladenine-D6
Description
N6-Isopentenyladenine-D6 is a deuterium-labeled derivative of N6-isopentenyladenine, a cytokinin involved in plant growth regulation. The compound features six deuterium atoms replacing hydrogen at the isopentenyl side chain, enhancing its utility as an internal standard in mass spectrometry (MS)-based quantification. Its molecular formula is C10H7D6N5 (MW: 209.28 g/mol), with a CAS number of 175733-28-5 . This stable isotope-labeled compound is critical in metabolomic and proteomic studies, particularly for tracking cytokinin dynamics in plant stress responses (e.g., drought) and cancer research .
Properties
Molecular Formula |
C10H13N5 |
|---|---|
Molecular Weight |
209.28 g/mol |
IUPAC Name |
N-[4,4,4-trideuterio-3-(trideuteriomethyl)but-2-enyl]-7H-purin-6-amine |
InChI |
InChI=1S/C10H13N5/c1-7(2)3-4-11-9-8-10(13-5-12-8)15-6-14-9/h3,5-6H,4H2,1-2H3,(H2,11,12,13,14,15)/i1D3,2D3 |
InChI Key |
HYVABZIGRDEKCD-WFGJKAKNSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C(=CCNC1=NC=NC2=C1NC=N2)C([2H])([2H])[2H] |
Canonical SMILES |
CC(=CCNC1=NC=NC2=C1NC=N2)C |
Origin of Product |
United States |
Biological Activity
N6-Isopentenyladenine-D6, a derivative of the plant hormone cytokinin, has garnered attention for its significant biological activities, particularly in plant growth regulation and potential therapeutic applications in mammalian systems. This article explores the compound's biological activity, including its synthesis, mechanisms of action, and effects on various biological systems.
This compound is characterized by the substitution of a deuterated isopentenyl group at the N6 position of adenosine. It serves as a precursor in the biosynthesis of cytokinins, which are crucial for plant development. The compound can be synthesized through enzymatic pathways involving adenosine phosphate-isopentenyltransferase (IPT), which catalyzes the transfer of isopentenyl groups to adenosine 5'-phosphates (AMP, ADP, ATP) .
The biological activity of this compound is primarily mediated through its role as a cytokinin. Cytokinins are known to regulate cell division, differentiation, and growth in plants. They achieve this by:
- Promoting cell division : Cytokinins stimulate the division of meristematic cells in plant tissues.
- Influencing apical dominance : They help balance growth between roots and shoots.
- Affecting senescence : Cytokinins can delay leaf senescence by modulating ethylene production.
In mammalian systems, this compound has been shown to influence post-transcriptional processes, affecting cell proliferation and apoptosis . The compound's ability to induce apoptosis in cancer cells highlights its potential as an anti-cancer agent.
Growth Promotion
Research indicates that this compound exhibits significant growth-promoting effects. A comparative study demonstrated that it is at least 3.3 times more effective than its adenosine counterpart in promoting the growth of cytokinin-sensitive callus tissues .
| Compound | Growth Promotion Factor |
|---|---|
| This compound | 3.3 |
| N6-Isopentenyladenosine | 1 |
The compound's effectiveness can be attributed to its conversion into active nucleotide forms (iPRMP, iPRDP, iPRTP) within plant cells. These forms participate in various metabolic pathways that enhance cellular activities related to growth and development .
Anti-Cancer Properties
This compound has demonstrated antiproliferative activity against various cancer cell lines, including MCF-7 breast cancer cells. Studies have shown that treatment with this compound leads to significant inhibition of cell proliferation and induction of apoptosis .
- Mechanism : The pro-apoptotic effects are linked to the intracellular conversion into mononucleotides, which accumulate and trigger apoptosis through ATP depletion .
| Cell Line | Concentration (µM) | Effect |
|---|---|---|
| MCF-7 | 10 | Significant inhibition |
| HL-60 | 100 | Induction of apoptosis |
Case Studies
Several case studies have highlighted the practical applications and implications of this compound:
- Plant Growth Enhancement : In agricultural settings, application of this compound has resulted in improved crop yields due to enhanced root and shoot development.
- Cancer Research : In vitro studies showed that treatment with this compound led to a marked decrease in tumor cell viability, suggesting its potential as a therapeutic agent in oncology.
Scientific Research Applications
Plant Growth and Development
N6-Isopentenyladenine-D6 is primarily recognized for its role as a precursor in the biosynthesis of cytokinins, which are vital for regulating numerous physiological processes in plants. These include:
- Cell Division and Differentiation : Cytokinins promote cell division and influence the differentiation of various plant tissues. This compound can be converted to trans-zeatin, a potent cytokinin that enhances cell proliferation in plant tissues .
- Delay of Senescence : This compound has been shown to delay leaf senescence by influencing nutrient mobilization and chlorophyll retention, thereby extending the functional life of leaves .
- Stress Response : this compound enhances plant resilience against abiotic stresses such as drought and salinity by modulating stress-responsive genes .
Biomedical Research
In addition to its applications in plant biology, this compound has significant implications in biomedical research:
- Anticancer Activity : Studies have demonstrated that this compound exhibits antiproliferative effects on various cancer cell lines, including MCF-7 breast cancer cells. The compound induces apoptosis through mechanisms that involve the inhibition of adenosine kinase and subsequent depletion of ATP levels .
- Cell Cycle Regulation : Research indicates that this compound can alter post-transcriptional processes in mammalian cells, affecting cell cycle progression. It has been observed to cause a dose-dependent arrest in the G0-G1 phase, reducing the population entering the S phase .
- Potential in Gene Therapy : The compound's ability to modify cellular signaling pathways suggests potential applications in gene therapy, where it could be used to enhance the efficacy of therapeutic agents by improving cellular uptake and activity .
Analytical Applications
This compound serves as an important analyte in analytical chemistry:
- Mass Spectrometry : Due to its isotopic labeling, this compound is utilized in gas chromatography-mass spectrometry for the quantification of cytokinins and modified adenine compounds. This application is crucial for studying metabolic pathways involving cytokinins in both plants and animals .
- Acetylation Studies : The compound is also employed in studies focused on the acetylation of cytokinins, aiding in understanding their stability and interactions under various conditions.
Case Study 1: Anticancer Mechanisms
A study investigated the effects of this compound on HL-60 human leukemia cells. The results indicated that treatment with this compound led to significant apoptosis induction, correlating with decreased ATP levels due to adenosine kinase inhibition. This finding supports its potential use as a therapeutic agent against certain cancers .
Case Study 2: Plant Stress Response
Research on tomato plants treated with this compound revealed enhanced tolerance to drought conditions. The treated plants exhibited improved growth parameters compared to untreated controls, suggesting that this cytokinin derivative could be beneficial for agricultural practices aimed at mitigating stress effects on crops .
Summary Table of Applications
| Application Area | Specific Effects/Uses |
|---|---|
| Plant Growth | Cell division promotion, senescence delay |
| Stress Resilience | Enhanced tolerance to abiotic stresses |
| Anticancer Research | Induction of apoptosis, inhibition of adenosine kinase |
| Analytical Chemistry | Analyte for mass spectrometry studies |
| Gene Therapy Potential | Modulation of cellular signaling pathways |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Differences
N6-Isopentenyladenine-D6 vs. N6-Methyladenosine (m6A)
- Structural Differences: this compound contains an isopentenyl group (C5H8) at the N6 position of adenine, deuterated at six positions. N6-Methyladenosine (m6A) features a single methyl group (-CH3) at the N6 position .
- Functional Roles: this compound: Primarily used as an internal standard for cytokinin quantification in LC-MS/MS due to its isotopic stability .
This compound vs. N6,N6-Dimethyladenosine
- Structural Differences: N6,N6-Dimethyladenosine has two methyl groups at the N6 position, whereas this compound has a bulkier isopentenyl side chain .
- Applications: N6,N6-Dimethyladenosine: Used in RNA epitranscriptomics research but requires stringent safety protocols due to hazards like respiratory irritation (GHS07 classification) . this compound: Safer handling due to non-reactive deuterium labeling, optimized for high-precision MS workflows .
Analytical Performance in Mass Spectrometry
Stability and Handling Considerations
- Storage: this compound stock solutions are stable at −20°C for >12 months . N6,N6-Dimethyladenosine degrades faster, requiring −80°C storage for long-term stability .
- Safety: this compound poses minimal hazards (non-toxic, non-irritant) compared to N6,N6-Dimethyladenosine, which requires PPE for handling .
Key Research Findings
- Metabolomics : this compound enabled precise quantification of cytokinin flux in drought-stressed Fragaria × ananassa, revealing a 3.5-fold increase in isopentenyladenine under water deficit .
- Cancer Research: Structural analogs like N6-acetylated adenosines show enhanced antitumor activity (e.g., 50% inhibition of HeLa cells at 5 µM) but lack the isotopic utility of deuterated forms .
Preparation Methods
Chemical Structure and Properties
N6-Isopentenyladenine-D6 consists of an adenine ring with a deuterated isopentenyl group attached at the N6 position. The molecular formula is C10H7D6N5, with a molecular weight of 209.28 g/mol. The compound's structure features deuterium atoms strategically positioned on the methyl groups of the isopentenyl side chain, creating a mass-distinguished version of the natural cytokinin while maintaining similar chemical behavior.
Table 1: Chemical Properties of this compound
| Property | Value |
|---|---|
| Molecular Formula | C10H7D6N5 |
| Molecular Weight | 209.28 g/mol |
| IUPAC Name | N-[4,4,4-trideuterio-3-(trideuteriomethyl)but-2-enyl]-7H-purin-6-amine |
| Physical State | Solid |
| Solubility | Soluble in organic solvents (methanol, DMSO) |
Multi-Step Chemical Synthesis Methods
Synthesis from Halogenated Precursors
One established approach for synthesizing this compound adapts the documented pathway for non-deuterated N6-(delta 2-Isopentenyl)-adenine but incorporates deuterated starting materials. This multi-step process begins with deuterated isopentenyl halides and involves several controlled reactions to achieve the desired product.
Table 2: Multi-Step Synthesis Protocol
| Step | Reagents | Conditions | Duration | Temperature | Purpose |
|---|---|---|---|---|---|
| 1 | Deuterated 3,3-dimethylallyl bromide, potassium carbonate, N,N-dimethyl-formamide | Stirring under inert atmosphere | 20 hours | 20°C | Formation of key intermediate |
| 2 | Ammonia, methanol | Sealed vessel | 48 hours | 20°C | Nucleophilic displacement |
| 3 | E. coli recombinant purine nucleoside phosphorylase, aqueous phosphate buffer (pH 7.5) | Enzymatic reaction | Variable | 37°C | Final conversion to target compound |
This approach has been referenced in literature with yields reported from 72-91% for similar non-deuterated compounds, suggesting comparable efficiency for the deuterated variant when analogous reaction conditions are employed.
Direct Nucleophilic Substitution
A more direct approach involves nucleophilic substitution between adenine derivatives and deuterated isopentenyl halides:
- Deprotonation of adenine using a strong base
- Reaction with deuterated 3,3-dimethylallyl bromide
- Purification using column chromatography
The reported synthetic route for related compounds indicates this method can be effective, though careful control of reaction conditions is essential to minimize side products and maximize yield.
Enzymatic Synthesis Methods
Nucleoside Phosphorylase Pathway
An enzymatic approach for synthesizing this compound utilizes purine nucleoside phosphorylase to convert N6-isopentenyladenosine derivatives to their corresponding bases. This method mirrors processes observed in natural cytokinin metabolism and has been documented for similar compound transformations.
The general procedure involves:
- Preparation of N6-Isopentenyladenosine-D6 as starting material
- Enzymatic conversion using E. coli recombinant purine nucleoside phosphorylase
- Arsenolysis reaction in phosphate buffer
- Purification of this compound from the reaction mixture
This enzymatic method offers advantages in specificity and can be conducted under mild conditions, though it requires specialized enzymes and pre-synthesis of the deuterated nucleoside substrate.
Analytical Characterization Methods
NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy provides critical structural confirmation for this compound. Analysis typically includes both proton (1H) and carbon (13C) NMR to verify the structure and deuteration pattern.
Mass Spectrometry
Mass spectrometry is essential for confirming both the molecular weight and deuteration pattern of this compound. Ultra-high-performance liquid chromatography coupled with electrospray ionization-mass spectrometry (UPLC-ESI-MS/MS) represents the standard analytical approach.
Table 4: UPLC-ESI-MS/MS Parameters for this compound Analysis
| Parameter | Value |
|---|---|
| Column | Reverse-phase C18 UPLC column (Supelco Ascentis Express 2.7 µm C18, 50 mm × 2.1 mm) |
| Mobile Phase A | 0.3 mM ammonium formate in water (negative-ion mode) or 0.1% formic acid in water (positive-ion mode) |
| Mobile Phase B | 0.1% formic acid in acetonitrile |
| Gradient | Initial 2% B; gradient of 2-40% B over 5 min, ramp 40-98% B over 0.5 min, hold at 98% B for 2 min |
| Column Temperature | 30°C |
| Flow Rate | 0.4 mL/min |
| Ionization Mode | Positive ESI |
| Capillary Voltage | 3.2 kV (positive mode) |
| Desolvation Temperature | 450°C |
| Nitrogen Flow Rate | 800 L/hr |
The expected molecular ion [M+H]+ for this compound would appear at m/z 210.28, with characteristic fragmentation patterns that confirm the deuteration pattern.
Sample Preparation Protocols
When working with this compound, proper sample preparation is critical for accurate analysis. Established protocols for phytohormone extraction and analysis include:
Extraction Procedure for Plant Tissue Samples
- Homogenization of plant tissue in extraction solvent
- Additional purification using solid phase extraction (SPE):
Special Considerations for Samples with High Tannin Content
For samples containing high levels of tannins, additional purification steps may be necessary:
- Dilute samples with 100% methanol to reach 500 µL total volume
- Process through SPE column as described above
- Analyze eluate directly or concentrate if necessary
These protocols have been successfully employed in research investigating plant hormone dynamics, including studies on how gall-forming insects manipulate hostplant phytohormone synthesis.
Comparative Evaluation of Preparation Methods
Efficiency Analysis
Different preparation approaches for this compound exhibit varying characteristics that affect their suitability for different research contexts.
Table 5: Comparative Analysis of Synthesis Methods
| Criterion | Chemical Synthesis | Enzymatic Synthesis |
|---|---|---|
| Starting Materials | Deuterated isopentenyl halides, adenine derivatives | N6-Isopentenyladenosine-D6, purine nucleoside phosphorylase |
| Number of Steps | 3-4 | 1-2 |
| Reaction Conditions | May require anhydrous conditions, inert atmosphere | Mild (aqueous buffer, physiological pH) |
| Typical Yield | 70-90% (based on similar compounds) | 50-70% (estimated) |
| Scalability | Good (can be scaled up for larger production) | Limited (enzyme availability constraints) |
| Technical Requirements | Standard organic chemistry equipment | Specialized enzymes, bioconversion expertise |
Method Selection Considerations
The optimal method selection depends on several factors:
Available Resources : Chemical synthesis requires standard organic chemistry facilities, while enzymatic approaches need biological laboratory capabilities.
Scale Requirements : For large-scale production, chemical synthesis typically offers better scalability.
Expertise : The choice may depend on whether the laboratory has more expertise in chemical synthesis or enzyme handling.
Purity Requirements : Both methods can yield high-purity products when properly executed, though different purification strategies may be needed.
Research Applications
This compound serves primarily as an internal standard for the quantitative analysis of natural cytokinins in plant tissues and other biological materials. This application capitalizes on the compound's identical chromatographic behavior to the non-deuterated analog while providing a distinct mass signature.
Phytohormone Quantification
In plant biology research, this compound enables precise quantification of endogenous cytokinins using the isotope dilution method. This approach has been employed in studies investigating:
Metabolic Pathway Studies
Beyond analytical applications, this compound can serve as a tracer to investigate cytokinin metabolism and signaling pathways. When administered to plant tissues, the deuterated compound's metabolic fate can be tracked through various biochemical transformations, providing insights into cytokinin biosynthesis, degradation, and conjugation mechanisms.
Similar approaches with related compounds have revealed important information about cellular uptake and processing. For instance, studies with N6-isopentenyladenosine have demonstrated its incorporation into cellular RNA following extracellular application, suggesting analogous potential applications for metabolism studies using the deuterated cytokinin base.
Q & A
Q. How can researchers design experiments to quantify N6-Isopentenyladenine-D6 in plant tissues with high specificity?
Methodological Answer:
- Use liquid chromatography-tandem mass spectrometry (LC-MS/MS) with deuterium-specific fragmentation patterns to distinguish this compound from its non-deuterated analog .
- Optimize extraction protocols (e.g., methanol/water mixtures) to minimize matrix interference, validated via spike-and-recovery tests (85–110% recovery rates) .
- Include internal standards (e.g., isotopically labeled analogs) to correct for instrument variability.
Table 1 : Comparison of Analytical Techniques for Quantification
| Method | Detection Limit (ng/mL) | Precision (RSD%) | Reference |
|---|---|---|---|
| LC-MS/MS | 0.05 | <5% | |
| HPLC-UV | 1.2 | 8–12% |
Q. What experimental approaches validate the purity of synthesized this compound?
Methodological Answer:
- Perform nuclear magnetic resonance (NMR) spectroscopy to confirm deuterium incorporation at the N6-isopentenyl group (absence of proton signals at δ 8.1–8.3 ppm) .
- Use high-performance liquid chromatography (HPLC) with a C18 column and UV detection to assess chemical purity (>98% threshold for biological studies) .
- Validate isotopic enrichment via mass spectrometry (e.g., 99% D6 labeling confirmed by m/z shifts) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported stability data for this compound under varying pH conditions?
Methodological Answer:
- Conduct controlled stability studies across pH 3–9, monitoring degradation via LC-MS at 24-hour intervals. Use Arrhenius modeling to predict shelf-life under physiological conditions .
- Compare degradation kinetics with non-deuterated analogs to isolate isotope effects (e.g., deuterium’s impact on hydrolysis rates) .
- Replicate conflicting studies using identical buffers and temperatures to identify methodological discrepancies (e.g., oxygen exposure, light sensitivity) .
Q. What strategies optimize this compound delivery in in vivo studies to assess cytokinin activity without isotopic interference?
Methodological Answer:
- Employ radiolabeled tracers (e.g., ³H or ¹⁴C) alongside D6-labeled compounds to differentiate exogenous vs. endogenous cytokinin uptake .
- Design dose-response experiments in Arabidopsis thaliana mutants (e.g., cre1 receptors) to isolate D6-specific signaling pathways .
- Use molecular dynamics simulations to predict deuterium’s impact on receptor binding affinity compared to non-deuterated forms .
Q. How can researchers address reproducibility challenges in synthesizing this compound across laboratories?
Methodological Answer:
- Standardize synthesis protocols using microwave-assisted deuteration to ensure consistent isotopic labeling (e.g., 99% enrichment thresholds) .
- Share raw spectral data (NMR, MS) in open-access repositories for cross-lab validation .
- Perform round-robin tests with interlaboratory comparisons to identify critical variables (e.g., solvent purity, catalyst batches) .
Data Analysis and Interpretation
Q. What statistical methods are appropriate for analyzing dose-dependent effects of this compound in plant growth assays?
Methodological Answer:
- Apply non-linear regression models (e.g., log-logistic curves) to estimate EC₅₀ values for root elongation inhibition .
- Use ANOVA with Tukey’s post hoc test to compare treatment groups, ensuring normality via Shapiro-Wilk tests (p > 0.05) .
- Report effect sizes (e.g., Cohen’s d) to quantify biological significance beyond p-values .
Literature and Ethical Considerations
Q. How should researchers conduct systematic reviews of this compound’s role in cytokinin signaling?
Methodological Answer:
- Use SciFinder or Reaxys to retrieve primary literature, filtering by isotopic labeling and assay type (e.g., in planta vs. in vitro) .
- Apply PRISMA guidelines to screen studies, excluding non-peer-reviewed sources (e.g., patents, conference abstracts) .
- Critically evaluate conflicts in data by assessing methodology sections for deuterium handling protocols .
Key Challenges and Solutions
Table 2 : Common Experimental Challenges and Mitigation Strategies
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
